Oleyl myristate
Overview
Description
Oleyl Myristate is a compound with the molecular formula C32H62O2 and a molecular weight of 478.83 . It contains oleyl alcohol (octadec-9-en-1-ol) as an alcoholic component . Myristates are salts or esters of myristic acid (tetradecanoic acid) .
Synthesis Analysis
This compound can be synthesized through enzymatic alcoholysis of vegetable oils . In one study, a two-day suspension-based transdermal delivery method was developed, and different penetration enhancers were screened, including isopropyl myristate, oleyl alcohol, oleic acid, and a combination of oleic acid and oleyl alcohol .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string CCCCCCCCCCCCC(=O)OCCCCCCCC\C=C/CCCCCCCC
. The InChI key for this compound is WMOBLRURFXZUMY-MSUUIHNZSA-N
.
Chemical Reactions Analysis
In the context of enzymatic reactions, the efficiency of the process can be increased by optimizing the reaction system . The order of effective parameters on wax ester percentage yield were time (33.69%), temperature (30.68%), amount of enzyme (18.78%), and substrate molar ratio (16.85%) .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 478.83 and a molecular formula of C32H62O2 . The elemental analysis of this compound is C, 80.27; H, 13.05; O, 6.68 .
Scientific Research Applications
Fatty Acid Oxidation Defects Detection
Oleyl myristate, along with other long-chain fatty acids, plays a critical role in detecting fatty acid oxidation defects. A study demonstrated the use of [9,10-3H]oleic acid, a commercially available substrate, for improved discrimination in detecting these defects in patients presenting with symptoms suggestive of fatty acid oxidation disorders (Olpin, Manning, Pollitt, & Clarke, 1997).
Kinetic Modelling of Esterification Reactions
In a research focusing on the kinetics of ester synthesis, a commercial Candida antarctica lipase was used to catalyze the synthesis of various esters, including this compound. The study aimed to derive a general kinetic model for these esterification reactions, contributing significantly to our understanding of enzymatic processes in industrial applications (Garcia, Coteron, Martínez, & Aracil, 1996).
Topical Nanoemulsions Optimization
Research on optimizing topical nanoemulsions containing genistein involved testing various compositions including this compound. The study aimed at finding the optimal formulation for enhanced skin retention and physical properties, contributing to the development of more effective topical treatments (Argenta et al., 2014).
Magnetic Fluids Stabilization
A study on magnetic fluids revealed that short chain mono-carboxylic acids, like myristic acid, could stabilize magnetite nanoparticles in organic liquids. This research presents an alternative to traditional stabilizers like oleic acid, potentially leading to the development of new materials with enhanced magnetic properties (Avdeev et al., 2007).
Transdermal Therapeutic Systems
Research into the development of transdermal therapeutic systems included studies on the use of this compound. These studies focused on enhancing the permeation of drugs through the skin, which is crucial for the efficacy of transdermal drug delivery systems (Patel, Patel, & Baria, 2009).
Safety and Hazards
Mechanism of Action
Target of Action
Oleyl myristate is a wax ester that primarily targets the skin. It is used as a penetration enhancer in transdermal drug delivery systems . Its role is to increase the permeability of the skin, allowing for the efficient delivery of active pharmaceutical ingredients.
Mode of Action
This compound, like other penetration enhancers, works by interacting with the intercellular lipid bilayers in the stratum corneum . This interaction alters the solubilizing ability of the skin, promoting the partition of drugs into the skin and enhancing their absorption .
Biochemical Pathways
It is known that penetration enhancers like this compound can disrupt the lipidic structure of the skin and interact with intercellular proteins . This disruption enhances the permeability of the skin, allowing for the increased absorption of drugs.
Pharmacokinetics
This allows for the enhanced absorption of the active pharmaceutical ingredient into the systemic circulation .
Result of Action
The primary result of this compound’s action is the enhanced permeability of the skin, leading to improved absorption of drugs administered transdermally . This can lead to more efficient drug delivery, potentially improving the efficacy of the treatment and patient compliance.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the condition of the skin, such as its hydration level and integrity, can impact the effectiveness of this compound as a penetration enhancer. Additionally, factors such as temperature and pH may also affect its stability and efficacy .
properties
IUPAC Name |
[(Z)-octadec-9-enyl] tetradecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H62O2/c1-3-5-7-9-11-13-15-16-17-18-19-21-23-25-27-29-31-34-32(33)30-28-26-24-22-20-14-12-10-8-6-4-2/h16-17H,3-15,18-31H2,1-2H3/b17-16- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOBLRURFXZUMY-MSUUIHNZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCCCCCCCCC=CCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OCCCCCCCC/C=C\CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H62O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
22393-93-7 | |
Record name | Oleyl myristate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022393937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | OLEYL MYRISTATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3IWT09177 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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